molecular formula C9H8ClFO2 B570920 3-(2-Chlorophenyl)-2-fluoropropanoic acid CAS No. 1273308-43-2

3-(2-Chlorophenyl)-2-fluoropropanoic acid

Cat. No.: B570920
CAS No.: 1273308-43-2
M. Wt: 202.609
InChI Key: BUJCXJMDUQNISF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorophenyl)-2-fluoropropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chlorophenyl group and a fluorine atom attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-2-fluoropropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) at room temperature under a nitrogen atmosphere. This reaction yields the desired product with a good yield .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-2-fluoropropanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-(2-Chlorophenyl)-2-fluoropropanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-2-fluoropropanoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with neuronal voltage-sensitive sodium channels and L-type calcium channels, affecting their function and leading to various biological effects . These interactions can influence cellular processes and have potential therapeutic implications.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)propanoic acid: Similar in structure but lacks the fluorine atom.

    2-Fluorophenylacetic acid: Contains a fluorine atom but differs in the position of the substituents.

    2-Chlorophenylacetic acid: Similar chlorophenyl group but lacks the fluorine atom.

Uniqueness

3-(2-Chlorophenyl)-2-fluoropropanoic acid is unique due to the presence of both a chlorophenyl group and a fluorine atom, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

3-(2-chlorophenyl)-2-fluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJCXJMDUQNISF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.